7-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-28-19-8-4-5-13-11-20(30-21(13)19)23(27)24-14-9-10-17-15(12-14)22(26)25-16-6-2-3-7-18(16)29-17/h2-12H,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOKIGOMVSNBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzofuran-2-carboxamide is a member of the benzofuran family, which has garnered attention for its diverse biological activities. This article reviews the known biological activities of this compound, focusing on its anticancer, neuroprotective, and antioxidant properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 378.38 Da. The structural characteristics that contribute to its biological activity include the presence of methoxy and oxazepin moieties, which are known to influence pharmacological effects.
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of benzofuran derivatives, including our compound of interest. Research indicates that modifications at specific positions on the benzofuran ring can significantly enhance cytotoxicity against cancer cell lines.
- Structure-Activity Relationship (SAR) :
- A study demonstrated that certain substitutions on the benzofuran scaffold were crucial for anticancer activity. For instance, compounds with an amide group showed enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .
- In vitro testing revealed that derivatives exhibited IC50 values in the low micromolar range against various leukemia cell lines (e.g., K562 and HL60), indicating potent cytotoxic effects .
Neuroprotective Effects
The neuroprotective properties of benzofuran derivatives have been explored extensively. In particular:
- Excitotoxicity Protection :
- Compounds similar to this compound have shown promising results in protecting neuronal cells from NMDA-induced excitotoxicity. For example, a derivative with a methyl substitution at the R2 position exhibited neuroprotective effects comparable to memantine at a concentration of 30 μM .
- The mechanism involves scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation in neuronal cells .
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy:
- Radical Scavenging :
Case Studies
Several case studies have been conducted to evaluate the biological activities of benzofuran derivatives:
- In Vitro Studies :
- In Vivo Models :
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound to six structurally related analogs from the evidence, focusing on core heterocycles, substituents, molecular weights, and synthetic methodologies.
Core Heterocycle Variations
Target Compound : Contains a dibenzo[b,f][1,4]oxazepine core (oxygen at position 1,4).
Analog Compounds :
Substituent Analysis
*Calculated molecular weight based on inferred formula C23H17N2O3.
Key Observations:
- Benzofuran vs. Benzamide Groups : The target compound’s benzofuran-2-carboxamide group is distinct from the benzene-derived carboxamides in analogs (e.g., 4-methoxybenzyl or 2,6-dimethoxybenzamide). This difference may enhance π-π stacking interactions or alter metabolic stability .
- Methoxy Positioning : The 7-methoxy group on the benzofuran ring contrasts with substituents like 4-methoxybenzyl () or 2,6-dimethoxy (), which could impact solubility and target engagement .
Implications of Structural Differences
- Receptor Selectivity : Thiazepine derivatives () demonstrate D2 receptor antagonism, but the target compound’s oxazepine core (with oxygen’s electronegativity) may alter binding affinity or off-target effects .
- Pharmacokinetics : The benzofuran moiety’s rigid structure could improve metabolic stability compared to flexible alkyl chains (e.g., 10-propyl in Compound 33) .
- Solubility : Methoxy groups in analogs () enhance aqueous solubility, suggesting the target’s 7-methoxybenzofuran may balance lipophilicity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
